N-(3-Fluoropropyl)paroxetine belongs to the class of compounds known as fluoropropyl derivatives of paroxetine. It is classified as a radiolabeled compound, specifically designed for imaging purposes due to the incorporation of fluorine-18, a radioactive isotope. The synthesis and evaluation of this compound have been documented in various scientific studies, highlighting its utility in neuroscience research and pharmacology .
The synthesis of N-(3-Fluoropropyl)paroxetine typically involves several key steps:
N-(3-Fluoropropyl)paroxetine retains the core structure of paroxetine, which includes:
The molecular formula for N-(3-Fluoropropyl)paroxetine is CHFNO, which reflects its structural modifications compared to paroxetine itself. The presence of fluorine enhances its imaging capabilities when used as a radiotracer .
N-(3-Fluoropropyl)paroxetine can participate in several chemical reactions typical for amines and aromatic compounds:
These reactions are crucial for understanding both the synthetic pathways and the biological implications of this compound.
The mechanism of action for N-(3-Fluoropropyl)paroxetine is closely related to that of paroxetine. It primarily functions as an inhibitor of the serotonin transporter (SERT), thereby increasing serotonin levels in synaptic clefts.
This mechanism underlies its potential use as a PET radiotracer for studying serotonin dynamics in vivo.
N-(3-Fluoropropyl)paroxetine exhibits several notable physical and chemical properties:
These properties are essential for both its synthesis and application in scientific research.
N-(3-Fluoropropyl)paroxetine has several scientific applications:
Paroxetine, a potent selective serotonin reuptake inhibitor (SSRI), features a piperidine ring, benzodioxol group, and fluorophenyl moiety. Its molecular structure enables high-affinity binding to the serotonin transporter (SERT), with a Ki of 70.2 ± 0.6 pM—among the highest known for antidepressants [6] [8]. The molecular weight of paroxetine is 329.14 g/mol, with a topological polar surface area of 39.72 Ų and an XLogP of 3.32, indicating moderate lipophilicity [6]. These properties facilitate blood-brain barrier penetration, making paroxetine an ideal scaffold for neuroimaging probes. N-alkylated derivatives like N-(3-Fluoropropyl)paroxetine (abbreviated [¹⁸F]FPP or FP-Paroxetine) retain the core pharmacophore while enabling radiolabeling with fluorine-18 (¹⁸F), a positron-emitting isotope [1].
Key modifications include:
The 3-fluoropropyl chain (⁴F-CH₂-CH₂-CH₂-) was strategically selected to enable ¹⁸F radiolabeling while balancing lipophilicity and metabolic stability. Fluorine-18 (t₁/₂ = 109.8 min) permits multi-hour PET imaging sessions, aligning with the pharmacokinetics of SERT binding. Compared to short-lived isotopes like carbon-11 (t₁/₂ = 20.4 min), ¹⁸F-labeled tracers facilitate centralized production and distribution [4]. The propyl spacer maintains distance between the bulky paroxetine core and the radiolabel, minimizing steric interference with target engagement. Critical design advantages include:
Comparative Properties of Key Isotopes:
Isotope | Half-life | Emission | Production | Imaging Utility | |
---|---|---|---|---|---|
¹⁸F | 109.8 min | β⁺ (635 keV) | Cyclotron (¹⁸O(p,n)¹⁸F) | Multi-hour PET scans | |
¹¹C | 20.4 min | β⁺ (960 keV) | Cyclotron (¹⁴N(p,α)¹¹C) | Rapid kinetics studies | |
¹²³I | 13.2 h | γ (159 keV) | Reactor | SPECT applications | [4] |
[¹⁸F]FPP was designed as a PET radioligand to quantify SERT density in vivo, targeting regions rich in serotonergic terminals: thalamus, hypothalamus, amygdala, striatum, and midbrain [5] [7]. SERT is a 12-transmembrane domain protein that reuptakes synaptic serotonin via sodium-dependent mechanisms. Its expression reflects presynaptic serotonin neuron integrity, implicated in depression, Parkinson's disease, and substance abuse [3].
Binding domain interactions:Crystal structures reveal paroxetine occupies the central SERT binding site between transmembrane helices 1, 3, 6, 8, and 10. Key interactions include:
Despite these structural insights, in vivo evaluation of [¹⁸F]FPP revealed critical limitations: biodistribution studies in rodents showed no specific accumulation in SERT-rich regions like hypothalamus or olfactory tubercles. This was attributed to a 1,000-fold reduction in SERT affinity (Ki ≈ 70 nM) compared to paroxetine (Ki = 0.07 pM), likely due to steric hindrance from the fluoropropyl group disrupting optimal positioning in subsite B [1]. Consequently, [¹⁸F]FPP failed to achieve sufficient target-to-background ratios for practical PET imaging, prompting development of alternative SERT radiotracers like [¹¹C]DASB and [¹⁸F]ADAM [3] [5].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1